molecular formula C15H19N3O4 B1671737 Imazamox CAS No. 114311-32-9

Imazamox

Cat. No. B1671737
M. Wt: 305.33 g/mol
InChI Key: NUPJIGQFXCQJBK-UHFFFAOYSA-N
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Description

Imazamox is an imidazolinone herbicide used pre- or post-emergence of weeds . It has not been evaluated previously by the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) and was reviewed by the present Meeting at the request of the Codex Committee on Pesticide Residues .


Molecular Structure Analysis

Imazamox has a molecular formula of C15H19N3O4 and an average mass of 305.329 Da . It is a powdered solid at 24.5°C .


Chemical Reactions Analysis

Imazamox is a systemic herbicide, meaning it moves throughout the plant tissue .


Physical And Chemical Properties Analysis

Imazamox is a solid with a molecular weight of 305.33 . It is soluble in DMSO at 20 mg/mL (ultrasonic) . The storage stability of residues in plants is also reported .

Scientific Research Applications

1. Impact on Plant Growth and Amino Acids Balance

Imazamox, a selective herbicide belonging to the imidazolinone family, affects plant growth and amino acids balance. Research on common beans (Phaseolus vulgaris) has shown that while total plant dry weight remains unaffected, imazamox treatments decrease acetohydroxyacid synthase activity in young tissues. This alteration in enzyme activity leads to increased isoleucine content and decreased valine and leucine in young tissues, impacting amino acid balance (García-Garijo et al., 2012).

2. Differential Sensitivity in Crops

Imazamox's absorption, translocation, and metabolism differ significantly between crops like red lentil and dry bean, contributing to their differential sensitivity. Studies have shown that red lentil absorbs and translocates more imazamox than dry beans, with different rates of metabolism in each. This differential selectivity is crucial for the application of imazamox in various crops, especially in legumes (Bukun et al., 2012).

3. Controlled-Release Formulations in Soil

Imazamox-clay complexes, particularly with chitosan- and iron(III)-modified smectites, are being explored for their use in nanoformulations and controlled-release formulations (CRFs). These complexes can reduce soil leaching losses and peak concentration in soil column leachates, making imazamox more effective and environmentally safe (Cabrera et al., 2016).

4. Influence on Soil Health and Rotational Crops

Imazamox's persistence in the soil can affect subsequent rotational crops, especially in low-rainfall and low-soil pH environments. Its presence in soils can lead to reduced soil moisture and increased bioavailability, impacting the growth of crops like barley and canola. This aspect of imazamox highlights the importance of considering soil health and crop rotation when using this herbicide (Ball et al., 2003).

5. Method Development for Imazamox Analysis in Plants

Advanced techniques like ultrasound-assisted extraction and LC-TOF/MS have been developed for determining imazamox and its metabolites in plants. This methodological advancement is crucial for evaluating the metabolism of imazamox in agricultural settings, ensuring the effective and safe use of this herbicide (Rojano-Delgado et al., 2014).

6. Biodegradation of Imazamox in Soil

Studies have identified Streptomycetaceae strains capable of effectively degrading imazamox, highlighting a potential microbial approach to remediate soils affected by long-term imazamox use. This research opens avenues for developing microbial agents to manage soil health and environmental safety concerning imazamox use (Ge et al., 2022).

7. Adsorption and Environmental Behavior

Research on the adsorption of imazamox on activated carbon like Filtrasorb 400 has provided insights into its environmental behavior. Understanding the adsorption characteristics is vital for developing strategies to mitigate the impact of imazamox in aquatic environments (Morlay et al., 2012).

8. Soil Mineralization Impact

Imazamox's presence in soil affects carbon and nitrogen mineralization, especially in soils used for peanut cultivation. This finding is crucial for understanding the broader ecological impact of imazamox, particularly on soil nutrient dynamics and microorganism activity (Kızıldağ et al., 2014).

9. Genetic and Physiological Effects on Crops

The physiological and geneticeffects of imazamox on crops have been studied, particularly in sunflower hybrids. Research has indicated that even low concentrations of imazamox can exhibit significant biological activity on soil and plants, affecting enzyme activities, stress proteins, and phytohormone levels. This understanding is crucial for the development of herbicide-resistant crop varieties and for assessing the ecological impact of imazamox use (Arda et al., 2020).

Safety And Hazards

Imazamox is suspected of damaging the unborn child . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, and to avoid the formation of dust and aerosols .

properties

IUPAC Name

5-(methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPJIGQFXCQJBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3034664
Record name Imazamox
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Molecular Weight

305.33 g/mol
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Physical Description

Off-white odorless solid; [HSDB]
Record name Imazamox
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Solubility

In water, 4,160 ppm (mg/L) at 20 °C /deionized water/, In water, 116 (pH 5), >626 (pH 7), >628 (pH 9) (all in g/l, 25 °C), In water, 4,113 (ppm) mg/L at 20 °C /deionized water/, Hexane 0.0006; methanol 6.68; acetonitrile 1.85; toluene 0.21; acetone 2.93; dichloromethane 14.3; ethyl acetate 1.02 (all g/100 mL)
Record name Imazamox
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Density

1.39 g/mL
Record name Imazamox
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Vapor Pressure

Vapor pressure: <1.3X10-2 mPa at 25 °C (9.75X10-11 mm Hg)
Record name Imazamox
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Product Name

Imazamox

Color/Form

Off-white powdered solid

CAS RN

114311-32-9
Record name Imazamox
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Record name Imazamox [ISO]
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Record name Imazamox
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Record name 3-Pyridinecarboxylic acid, 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-(methoxymethyl)
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Record name Imazamox
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Record name Imazamox
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Melting Point

166.0 to 166.7 °C
Record name Imazamox
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7013
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,290
Citations
Ç Sevim, S Çomaklı, A Taghizadehghalehjoughi… - Toxicology reports, 2019 - Elsevier
… an imazamox-based herbicide at 12, 24 and 36 mg/kg body (bw) weight imazamox equivalent … The imazamox-based herbicide evaluated in this study induced toxic effects even from the …
Number of citations: 22 www.sciencedirect.com
F Jiménez, P Fernández, AM Rojano-Delgado… - Crop Protection, 2015 - Elsevier
… resistance levels to imazamox between five Clearfield wheat … The imazamox dose, expressed as g ai ha −1 that reduced … 50 values, suggesting that imazamox resistance could be due …
Number of citations: 15 www.sciencedirect.com
M Milan, A Ferrero, S Fogliatto, F DE PALO… - The Journal of …, 2017 - cambridge.org
… The current study focuses on the dissipation pattern of imazamox … Changes in imazamox concentrations were studied over time in … Imazamox dissipated rapidly in both the water and soil …
Number of citations: 11 www.cambridge.org
T Cobucci, HT Prates, CLM Falcão, MMV Rezende - Weed Science, 1998 - cambridge.org
… imazamox residues was. in decreasing order: sorghum. corn. … and 52 to III d for millet; the PAP for imazamox (40 g ai ha - 1) … The herbicides fomesafen, acifluorfen, and imazamox are …
Number of citations: 106 www.cambridge.org
AH Carter, J Hansen, T Koehler, DC Thill… - Weed …, 2007 - cambridge.org
… Although cultivars and breeding lines responded differently to imazamox … imazamox application. Orthogonal contrasts of visible crop injury at 21 DAT showed that the 23 imazamox rate …
Number of citations: 11 www.cambridge.org
R Domínguez-Mendez, R Alcántara-de la Cruz… - Scientific Reports, 2017 - nature.com
… rapid imazamox metabolism to hydroxylated imazamox (imazamox-OH) and a glucose conjugate (imazamox-… In taking into account that these metabolites come from imazamox, we …
Number of citations: 20 www.nature.com
R Khatem, R Celis, MC Hermosín - Applied clay science, 2019 - Elsevier
A synthesized anionic clay (layered double hydroxide or LDH) and a commercial cationic organoclay (Cloisite 10A, Clo10A) were assayed as host nanocarriers for imazamox (Imz) …
Number of citations: 23 www.sciencedirect.com
AM Rojano-Delgado, F Priego-Capote… - Agronomy for …, 2015 - Springer
… conversion of imazamox to two metabolites in the resistant cultivar. We also observed a similar penetration of imazamox in both cultivars and a high translocation of imazamox to the …
Number of citations: 30 link.springer.com
R Celis, WC Koskinen, AM Cecchi… - … Science & Health …, 1999 - Taylor & Francis
… imazamox species, and indicated that cationic imazamox is less sorbed by the organoclays than molecular imazamox. It … in a high increase in imazamox sorption by the organoclays, but …
Number of citations: 94 www.tandfonline.com
SE Emerine, RJ Richardson, SL True… - Journal of Aquatic …, 2010 - researchgate.net
… Control of giant salvinia did not exceed 39% with imazamox or … imazamox and glyphosate. Based on these results, five important invasive aquatic weeds were sensitive to imazamox, …
Number of citations: 35 www.researchgate.net

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